molecular formula C18H24Cl2N2O3 B3013499 2-(2,4-Dichlorophenoxy)-1-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)ethan-1-one CAS No. 2310101-89-2

2-(2,4-Dichlorophenoxy)-1-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)ethan-1-one

Cat. No.: B3013499
CAS No.: 2310101-89-2
M. Wt: 387.3
InChI Key: WQWWBPOCMYLVHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 2-(2,4-dichlorophenoxy)-1-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)ethan-1-one is a ketone derivative featuring two distinct substituents:

  • A 4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl group at the carbonyl position, combining a six-membered piperidine ring with a five-membered methoxy-pyrrolidine moiety. This structural complexity may enhance binding affinity to biological targets, such as enzymes or receptors .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24Cl2N2O3/c1-24-15-6-9-22(11-15)14-4-7-21(8-5-14)18(23)12-25-17-3-2-13(19)10-16(17)20/h2-3,10,14-15H,4-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWWBPOCMYLVHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2CCN(CC2)C(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations on the Ethanone Core

The ethanone backbone is a common scaffold in medicinal and agrochemical compounds. Key analogues include:

Compound Name Substituent 1 (Phenoxy Group) Substituent 2 (Amine Component) Key Properties/Applications Reference
Target Compound 2,4-Dichlorophenoxy 4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl Hypothesized enhanced binding due to methoxy-pyrrolidine; potential dual agrochemical/pharmaceutical use
2-(2,4-Dichlorophenoxy)-1-(piperazin-1-yl)ethan-1-one HCl 2,4-Dichlorophenoxy Piperazine Higher polarity due to piperazine; used in drug discovery (e.g., kinase inhibitors)
2-(2,4-Dichlorophenoxy)-1-(1-piperidyl)ethanone 2,4-Dichlorophenoxy Piperidine Simpler structure; potential herbicide (similar to I8 in )
2-(4-Benzylphenoxy)-1-(piperidinyl-thiazolyl)ethan-1-one (6h) 4-Benzylphenoxy Piperidinyl-thiazolyl Anthelmintic activity; thiazole enhances metabolic enzyme inhibition
1-(4-(4-Methoxyphenyl)-2-methyl-1H-pyrrol-3-yl)ethan-1-one 4-Methoxyphenyl Methylpyrrole Photostability for material science applications

Key Observations :

  • The 2,4-dichlorophenoxy group is prevalent in herbicidal agents (e.g., I8 in ) due to its electron-withdrawing effects, which disrupt plant oxidative pathways .

Physicochemical Properties

  • Solubility: The methoxy group in the pyrrolidine ring may improve water solubility relative to non-polar analogues (e.g., adamantane-containing 6e in ).

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